molecular formula C12H5Br2F2N B14017207 2,7-Dibromo-3,6-difluoro-9H-carbazole

2,7-Dibromo-3,6-difluoro-9H-carbazole

Cat. No.: B14017207
M. Wt: 360.98 g/mol
InChI Key: QWBHMFFAHSHBFE-UHFFFAOYSA-N
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Description

2,7-Dibromo-3,6-difluoro-9H-carbazole (CAS 1030631-86-7) is a high-value halogenated carbazole derivative that serves as a crucial precursor in materials science research. Its molecular structure, featuring bromine and fluorine atoms at strategic positions, makes it an excellent building block for constructing organic semiconductors . Researchers primarily utilize this compound in the synthesis of novel polymers and small molecules for advanced optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and polymer solar cells . The bromine atoms facilitate further functionalization via cross-coupling reactions, such as Suzuki or Ullmann reactions, allowing for the extension of the π-conjugated system . Concurrently, the electron-withdrawing fluorine substituents fine-tune the electronic properties—such as the HOMO-LUMO energy levels—and enhance the thermal stability of the resulting materials . This compound is strictly for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H5Br2F2N

Molecular Weight

360.98 g/mol

IUPAC Name

2,7-dibromo-3,6-difluoro-9H-carbazole

InChI

InChI=1S/C12H5Br2F2N/c13-7-3-11-5(1-9(7)15)6-2-10(16)8(14)4-12(6)17-11/h1-4,17H

InChI Key

QWBHMFFAHSHBFE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=CC(=C(C=C3NC2=CC(=C1F)Br)Br)F

Origin of Product

United States

Synthetic Methodologies for 2,7 Dibromo 3,6 Difluoro 9h Carbazole

Precursor Synthesis Strategies

The cornerstone of synthesizing 2,7-Dibromo-3,6-difluoro-9H-carbazole lies in the preparation of a suitably substituted biphenyl (B1667301) precursor. This precursor must contain the necessary bromine and fluorine atoms at the correct positions to ultimately yield the desired substitution pattern on the carbazole (B46965) ring.

Nitration of Substituted Biphenyls

A key strategy for constructing the carbazole framework is the reductive cyclization of a 2-nitrobiphenyl (B167123) derivative. Therefore, the synthesis of the precursor often begins with the nitration of a substituted biphenyl. While the direct synthesis of a 4,4'-dibromo-3,3'-difluorobiphenyl precursor is not extensively documented in readily available literature, a common approach for analogous non-fluorinated carbazoles starts with 4,4'-dibromobiphenyl. This biphenyl is then subjected to nitration to introduce a nitro group at the 2-position, ortho to the biphenyl linkage, yielding 4,4'-dibromo-2-nitro-1,1'-biphenyl. This nitration step is crucial as the nitro group is the precursor to the nitrogen atom in the final carbazole ring.

Halogenation Procedures

The introduction of bromine and fluorine atoms onto the biphenyl or carbazole core is a critical aspect of the synthesis.

Bromination: The bromine atoms at the 2 and 7 positions of the final carbazole product originate from the starting biphenyl precursor, such as 4,4'-dibromobiphenyl. For the synthesis of related carbazole isomers, direct bromination of the carbazole ring is a common method. For instance, the bromination of 9H-carbazole with N-bromosuccinimide (NBS) typically yields 3,6-dibromocarbazole. However, to achieve the 2,7-dibromo substitution pattern, the bromine atoms are generally incorporated into the biphenyl precursor prior to the cyclization step.

Fluorination: The introduction of fluorine atoms at the 3 and 6 positions presents a significant synthetic challenge. Several strategies can be envisioned, though specific examples for this exact molecule are scarce. One potential route involves starting with a difluorinated biphenyl precursor. Alternatively, electrophilic fluorination of a pre-formed carbazole ring could be explored. Reagents such as N-fluorobenzenesulfonimide (NFSI) are known to act as electrophilic fluorine sources for aromatic compounds. Another plausible, though more complex, approach would be a Sandmeyer-type reaction, where amino groups on the carbazole ring are converted to diazonium salts and subsequently displaced by fluoride. The existence of 3,6-difluoro-9H-carbazole as a commercially available compound indicates that viable synthetic pathways to this core structure have been developed.

Cyclization Reactions for Carbazole Ring Formation

The formation of the central five-membered nitrogen-containing ring is the defining step in carbazole synthesis. Various cyclization methods have been developed, with reductive cyclizations being particularly prominent.

Reductive Cadogan Ring-Closure Reactions

The Cadogan reaction is a powerful and widely used method for the synthesis of carbazoles. This reaction involves the reductive cyclization of a 2-nitrobiphenyl derivative. In the context of synthesizing this compound, the hypothetical precursor, 2-nitro-4,4'-dibromo-3,3'-difluoro-1,1'-biphenyl, would be treated with a reducing agent, typically a phosphine (B1218219) or phosphite (B83602) reagent such as triphenylphosphine (B44618) or triethyl phosphite. The reducing agent deoxygenates the nitro group, leading to the formation of a transient nitrene intermediate which then undergoes an intramolecular insertion into a C-H bond of the adjacent aromatic ring to form the carbazole.

Reactant Reagent Product Typical Conditions
2-Nitrobiphenyl derivativeTriphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃)Carbazole derivativeHigh temperature, inert solvent (e.g., o-dichlorobenzene)

Alternative Cyclization Pathways

While the Cadogan reaction is a primary method, other cyclization pathways for carbazole synthesis exist. These include transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-N bond formation. Photochemical and thermal cyclizations of appropriate precursors, like 2-azidobiphenyls, can also lead to the formation of the carbazole ring system through the generation of a nitrene intermediate. These alternative methods offer different substrate scopes and reaction conditions that may be advantageous for specific target molecules.

Green Chemistry Approaches and Process Intensification

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions. The synthesis of carbazole derivatives, including halogenated ones, has been shown to benefit from microwave-assisted conditions. For instance, microwave-assisted Cadogan cyclizations have been reported to significantly reduce reaction times compared to conventional heating.

Microwave-Assisted Synthesis and Flow Reactor Technologies

Microwave-assisted synthesis and flow reactor technologies represent significant advancements in chemical synthesis, offering rapid, efficient, and scalable routes to complex molecules. These "green" chemistry approaches are particularly effective for synthesizing carbazole derivatives. colab.wsresearchgate.net The application of these technologies to the synthesis of the closely related 2,7-dibromo-9H-carbazole has demonstrated a substantial reduction in reaction times and improved efficiency over classical methods. colab.wsresearchgate.net

Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates. nih.gov For the synthesis of carbazole precursors, what might take hours using conventional heating can often be achieved in minutes. researchgate.net For instance, in the synthesis of 2,7-dibromo-9H-carbazole, a key intermediate for more complex derivatives, microwave-assisted methods have been shown to shorten reaction stages from 17 hours to just 15 minutes, with yields around 80%. researchgate.net

Flow reactors, particularly when combined with microwave technology, offer a pathway for the continuous and scalable production of carbazoles. colab.wsresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency and yield. colab.ws The use of a flow-type microwave reactor has been highlighted as a method to overcome the reduction in synthesis efficiency that can occur when scaling up batch reactions. researchgate.net This approach is crucial for the industrial production of valuable building blocks like substituted carbazoles. researchgate.net

Table 1: Comparison of Synthetic Methods for 2,7-dibromo-9H-carbazole Synthesis

Parameter Conventional Heating Microwave-Assisted (Batch) Microwave-Assisted (Flow)
Reaction Time ~17 hours ~15 minutes Continuous
Typical Yield Variable ~80% High, Consistent
Scalability Limited Moderate High

| Process Control | Basic | Good | Precise |

Data extrapolated from findings on the synthesis of 2,7-dibromo-9H-carbazole. researchgate.net

Catalyst Systems for Enhanced Yield and Selectivity

The synthesis of the carbazole core often relies on intramolecular cyclization reactions, which are frequently mediated by transition metal catalysts. Palladium-based catalyst systems are particularly prominent in forming the carbazole ring system through C-H functionalization and C-N bond formation. nih.gov These methods are attractive for their efficiency and tolerance of a wide variety of functional groups. nih.gov

Palladium catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), are widely used to facilitate the intramolecular C-H arylation required for carbazole synthesis. nih.gov The efficiency of these catalytic systems can be significantly influenced by the choice of ligands, solvents, and oxidants. For example, the combination of Pd(OAc)₂ with a co-oxidant like copper(II) acetate (Cu(OAc)₂) in the presence of oxygen can lead to near-quantitative yields of the carbazole product. nih.gov

The development of one-pot procedures, where N-arylation and oxidative biaryl coupling occur sequentially in the same reaction vessel, represents an atom-economical approach to carbazole synthesis. organic-chemistry.org Magnetically recoverable palladium nanocatalysts supported on biochar have also been employed in microwave-assisted tandem reactions to produce 9H-carbazoles from inexpensive starting materials, drastically reducing reaction times. organic-chemistry.org

For the synthesis of N-substituted carbazoles, palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines has proven effective, particularly for electron-poor aniline (B41778) derivatives, achieving yields of up to 71% with just 5 mol % of Pd(OAc)₂. beilstein-journals.org The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the cyclization, ensuring the desired substitution pattern on the final carbazole product. nih.gov

Table 2: Overview of Catalyst Systems in Carbazole Synthesis

Catalyst System Key Features Typical Application
Pd(OAc)₂ / Cu(OAc)₂ / O₂ Catalytic C-H functionalization and C-N bond formation. nih.gov Synthesis of N-acetylcarbazoles from 2-acetaminobiphenyls. nih.gov
Pd(OAc)₂ / PPh₃ Used in reductive cyclization of nitrobiphenyls (Cadogan reaction). researchgate.net Synthesis of substituted carbazoles from 2-nitrobiphenyl precursors. researchgate.net
Palladium Nanocatalyst (on biochar) Magnetically recoverable, suitable for microwave irradiation. organic-chemistry.org One-pot synthesis from anilines and 1,2-dihaloarenes. organic-chemistry.org

| Pd(OAc)₂ / Ligands (e.g., Xantphos) | Used in C-N bond formation with cyclic iodonium salts. beilstein-journals.org | Direct synthesis of N-arylated carbazoles. beilstein-journals.org |

Functionalization and Derivatization Strategies for 2,7 Dibromo 3,6 Difluoro 9h Carbazole

N-Alkylation and N-Arylation Strategies

The functionalization of the nitrogen atom of the carbazole (B46965) ring is a primary strategy to enhance solubility and influence the molecular packing of the resulting materials. This is typically achieved through the introduction of long alkyl chains (N-alkylation) or aromatic moieties (N-arylation).

Introduction of Solubilizing Chains (e.g., Heptadecanyl, Octyl)

The attachment of long, and often branched, alkyl chains to the nitrogen atom of the carbazole nucleus is a widely adopted method to improve the solubility of the resulting compounds in common organic solvents. This enhanced solubility is crucial for the solution-based processing of these materials into thin films for electronic devices. While direct experimental data for the N-alkylation of 2,7-dibromo-3,6-difluoro-9H-carbazole is not extensively detailed in the available literature, the procedures for the analogous non-fluorinated 2,7-dibromocarbazole provide a well-established protocol.

The alkylation is typically carried out by treating the 2,7-dibromo-9H-carbazole with an appropriate alkyl halide, such as 1-bromooctane (B94149) or 9-bromoheptadecane, in the presence of a base. The reaction is generally performed in a polar aprotic solvent. For instance, the synthesis of 2,7-dibromo-9-octyl-9H-carbazole is achieved by the reaction of 2,7-dibromocarbazole with 1-bromooctane. researchgate.netnih.gov The introduction of these solubilizing chains is a critical prerequisite for the subsequent use of these molecules as monomers in polymerization reactions. wikipedia.org The presence of bulky alkyl groups like the heptadecanyl group further enhances solubility, which is particularly beneficial for achieving high molecular weight polymers. wikipedia.org

Alkyl ChainAlkylating AgentTypical BaseTypical Solvent
Octyl1-BromooctanePotassium HydroxideDMF
Heptadecanyl9-BromoheptadecaneSodium HydrideTHF

Buchwald-Hartwig Cross-Coupling for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and represents a key method for the N-arylation of carbazoles. wikipedia.orgchemicalbook.comnih.gov This reaction allows for the introduction of a wide variety of aryl groups onto the carbazole nitrogen, offering a pathway to materials with tailored electronic and photophysical properties.

ComponentExamples
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃
Phosphine (B1218219) LigandXPhos, SPhos, RuPhos
BaseNaOtBu, K₃PO₄, Cs₂CO₃
SolventToluene, Dioxane, THF

Ullmann Reaction for N-Arylation

The Ullmann condensation is a classical copper-catalyzed method for the formation of carbon-nitrogen bonds and serves as an alternative to the Buchwald-Hartwig reaction for the N-arylation of carbazoles. chemicalbook.comencyclopedia.pub This reaction typically requires harsher conditions, including higher reaction temperatures, compared to its palladium-catalyzed counterpart.

The traditional Ullmann reaction involves the coupling of a carbazole with an aryl halide in the presence of a stoichiometric amount of copper powder or a copper salt, often in a high-boiling polar solvent. The development of ligand-assisted Ullmann reactions has led to milder reaction conditions and an expanded substrate scope. While the Ullmann reaction is a well-established method for the synthesis of N-arylcarbazoles, complications can arise from the often heterogeneous nature of the reaction. chemicalbook.comencyclopedia.pub The synthesis of tris(4-(3,6-diethoxy-9-H-Carbazol-9-yl)phenyl)amine has been reported using an Ullmann coupling, highlighting the utility of this reaction for creating complex carbazole-based architectures. researchgate.net

ComponentExamples
Copper CatalystCuI, Cu₂O, Copper powder
Ligand (optional)1,10-Phenanthroline, Ethylenediamine
BaseK₂CO₃, Cs₂CO₃
SolventDMF, DMSO, Pyridine

Cross-Coupling Reactions for C-C Bond Formation

The bromine atoms at the 2 and 7 positions of the carbazole core are ideal handles for the construction of conjugated polymers through carbon-carbon bond-forming cross-coupling reactions. These reactions enable the extension of the π-conjugated system, leading to materials with desirable optical and electronic properties for applications in organic electronics.

Suzuki-Miyaura Polymerization and Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound derivatives, this reaction is primarily employed for the synthesis of conjugated polymers. The polymerization typically involves the reaction of the dibromo-carbazole monomer with a diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst and a base.

A key example is the Suzuki-Miyaura polymerization of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole to produce a poly(2,7-carbazole) derivative. wikipedia.org The use of the bulky heptadecanyl side chain is crucial for ensuring the solubility of the resulting polymer. wikipedia.org The polymerization of this monomer leads to a high molecular weight polymer with a low polydispersity, which is desirable for achieving good performance in electronic devices. wikipedia.org The reaction conditions, including the choice of catalyst, base, and solvent, are critical in controlling the molecular weight and properties of the final polymer.

Monomer 1Monomer 2 (Example)CatalystBase
2,7-Dibromo-9-alkyl-3,6-difluoro-9H-carbazole1,4-Benzenediboronic acidPd(PPh₃)₄K₂CO₃

Stille Polycondensation

The Stille polycondensation is another powerful palladium-catalyzed cross-coupling reaction for the synthesis of conjugated polymers. This reaction involves the coupling of a dihalide monomer with an organotin comonomer, typically a distannane. The Stille reaction is known for its tolerance of a wide range of functional groups and its effectiveness in forming carbon-carbon bonds between sp²-hybridized carbon atoms.

While specific examples of the Stille polycondensation of this compound are not prevalent in the reviewed literature, the general applicability of this method for the polymerization of dihaloaromatic compounds is well-documented. The reaction would involve the polycondensation of an N-alkylated this compound with a comonomer such as 2,5-bis(trimethylstannyl)thiophene. The properties of the resulting polymer would be highly dependent on the choice of the comonomer and the reaction conditions.

Monomer 1Monomer 2 (Example)Catalyst
2,7-Dibromo-9-alkyl-3,6-difluoro-9H-carbazole2,5-Bis(trimethylstannyl)thiophenePd(PPh₃)₄

Direct Arylation Reactions

Direct arylation, a powerful tool in modern organic synthesis, offers an atom-economical pathway to form carbon-carbon bonds by activating C-H bonds. However, the application of direct C-H arylation to electron-deficient and sterically hindered substrates like this compound presents significant challenges. The electron-withdrawing nature of the fluorine and bromine atoms deactivates the carbazole nucleus, making the C-H bonds less susceptible to electrophilic palladation, a key step in many catalytic cycles.

Despite these challenges, research into the C-H functionalization of carbazoles is an active field. For less substituted carbazoles, palladium-catalyzed direct arylation has been successfully employed to introduce aryl groups at various positions. These reactions typically utilize a palladium catalyst, such as palladium(II) acetate (B1210297), in conjunction with a phosphine ligand and a base. The regioselectivity of these reactions is often directed by the steric and electronic properties of the substituents already present on the carbazole ring.

In the context of this compound, the remaining C-H bonds are at the 1, 4, 5, and 8 positions. The electronic deactivation by the adjacent fluorine and bromine atoms makes direct arylation at these sites synthetically demanding. Currently, specific, high-yielding protocols for the direct C-H arylation of this compound are not widely reported in the literature, suggesting that this remains a formidable synthetic hurdle. The development of more active catalyst systems capable of overcoming the high activation barrier for C-H cleavage in such electron-poor systems is a key area for future research.

Table 1: Representative Conditions for Direct Arylation of Carbazole Derivatives (General)

CatalystLigandBaseSolventTemperature (°C)Arylating AgentPosition(s) Functionalized
Pd(OAc)₂P(o-tol)₃K₂CO₃DMA120Aryl BromideC3, C6
Pd(OAc)₂SPhosK₂CO₃Dioxane110Aryl BromideC2, C7
[Pd(C₃H₅)Cl]₂P(t-Bu)₃K₃PO₄Toluene100Aryl ChlorideC1, C8 (with directing group)

Note: This table represents general conditions for carbazole arylation and does not reflect specific successful reactions on this compound due to a lack of available data.

Selective Functionalization at Unsubstituted Positions (e.g., C1, C4)

The selective functionalization of the C1 and C4 positions (and the equivalent C8 and C5 positions) of the this compound core is of great interest for extending the π-conjugation in a linear or branched fashion. However, achieving high regioselectivity at these positions is a significant synthetic challenge.

For the broader class of carbazole compounds, several strategies have been developed for regioselective C-H functionalization. The use of a directing group attached to the carbazole nitrogen is a common and effective method to achieve functionalization at the C1 and C8 positions. The directing group coordinates to the metal catalyst, bringing it into close proximity to the C1/C8 C-H bonds and facilitating their activation.

Another approach involves Friedel-Crafts type reactions. For instance, the acylation of 3,6-disubstituted carbazoles has been shown to proceed at the C1 and C8 positions under specific conditions, driven by the electronic activation from the nitrogen atom and the steric hindrance at other positions.

In the specific case of this compound, the strong deactivating effect of the halogen substituents makes electrophilic substitution reactions, such as Friedel-Crafts acylation, at the C1 and C4 positions highly unfavorable. The nucleophilicity of the carbazole ring is significantly diminished, requiring harsh reaction conditions that can lead to side reactions and low yields.

Furthermore, directed lithiation, another common strategy for regioselective functionalization, would likely be complicated by the presence of the bromine atoms, which are susceptible to lithium-halogen exchange.

Consequently, the selective functionalization of the unsubstituted C1 and C4 positions of this compound remains a largely unsolved problem in synthetic organic chemistry. The development of novel synthetic methodologies, potentially involving new catalyst designs or non-traditional activation strategies, is necessary to unlock the full potential of this versatile building block.

Table 2: General Strategies for Regioselective Functionalization of Carbazoles

PositionStrategyReagents/CatalystComments
C1, C8Directed C-H ActivationRemovable directing group on N; Pd, Rh, or Ru catalystOffers high regioselectivity but requires extra steps for installing and removing the directing group.
C1, C8Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)Generally effective for electron-rich carbazoles; challenging for highly halogenated derivatives.
C2, C7Suzuki-Miyaura CouplingFrom dihalo-precursors (e.g., 2,7-dibromocarbazole)A common and reliable method for introducing aryl groups at these positions.
C3, C6Electrophilic Substitutione.g., NBS for brominationThe most electronically activated positions in the unsubstituted carbazole ring.

Note: This table outlines general strategies for carbazole functionalization. The applicability to this compound is limited, particularly for C-H functionalization at C1 and C4.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,7-Dibromo-3,6-difluoro-9H-carbazole, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its molecular framework.

¹H NMR for Proton Environment Analysis

Proton NMR analysis provides definitive information about the chemical environment of hydrogen atoms within the molecule. In a study characterizing this compound, the ¹H NMR spectrum was recorded in deuterated acetone (Acetone-d6). The analysis revealed three distinct signals corresponding to the aromatic protons and the amine proton of the carbazole (B46965) core. electrochemsci.org

A broad singlet at 10.69 ppm is attributed to the N-H proton of the carbazole ring. electrochemsci.org The aromatic region of the spectrum displays two doublets. The signal at 8.10 ppm, with a coupling constant (J) of 9.54 Hz, corresponds to the two protons at positions 1 and 8. electrochemsci.org The other doublet appears at 7.86 ppm with a J value of 5.62 Hz, which is assigned to the protons at positions 4 and 5. electrochemsci.org The distinct chemical shifts and coupling constants confirm the substitution pattern on the carbazole skeleton.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.69Broad Singlet-N-H (Position 9)
8.10Doublet9.54H-1, H-8
7.86Doublet5.62H-4, H-5

¹³C NMR for Carbon Backbone Characterization

While specific ¹³C NMR data for this compound was not available in the searched literature, this technique is essential for characterizing the carbon framework. It would be expected to show distinct signals for each unique carbon atom in the molecule, with the chemical shifts influenced by the attached bromine and fluorine atoms. The carbons directly bonded to these electronegative halogens would exhibit characteristic shifts, confirming the substitution pattern.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. Although a specific spectrum for this compound was not detailed in the available research, the analysis of its precursors and related polymers confirms its use in characterization. A typical FTIR spectrum for this compound would be expected to show characteristic absorption bands for N-H stretching of the carbazole amine group, C-H stretching and bending for the aromatic rings, C-F stretching, and C-Br stretching vibrations at lower frequencies.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and the carbazole backbone. Detailed Raman spectroscopic data for this compound is not presently available in the surveyed literature.

Electronic Absorption and Emission Spectroscopy

The electronic properties, crucial for optoelectronic applications, are investigated using UV-Visible absorption and photoluminescence (PL) spectroscopy. These techniques provide insights into the electronic transitions and the energy gap of the material. While several studies utilize this compound as a monomer for creating photoactive polymers, the specific absorption and emission maxima for the monomer itself were not explicitly provided in the search results. The characterization data found focuses on the resulting polymers, which exhibit different electronic properties due to extended conjugation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For carbazole derivatives, the absorption spectra typically reveal characteristic bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the carbazole core.

For this compound, specific experimental data for its UV-Vis absorption spectrum, including absorption maxima (λmax) and molar extinction coefficients (ε), are not extensively reported in the available literature. However, based on the general understanding of similar halogenated carbazoles, it is anticipated that the compound would exhibit strong absorption in the UV region. The presence of bromine and fluorine atoms is expected to induce bathochromic (red) or hypsochromic (blue) shifts in the absorption bands compared to the parent 9H-carbazole molecule, due to their electronic effects (inductive and mesomeric) on the π-conjugated system.

Table 1: Anticipated UV-Vis Absorption Characteristics of this compound

Parameter Expected Range/Value Remarks
λmax (nm) Data not available Expected in the UV region, with potential shifts due to halogen substitution.

| Molar Absorptivity (ε, M-1cm-1) | Data not available | Expected to be in the order of 104 to 105 for π-π* transitions. |

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides insights into the excited state properties of a molecule, including its emission characteristics and efficiency. Carbazole and its derivatives are known for their fluorescent properties, often emitting in the blue region of the electromagnetic spectrum.

Detailed fluorescence data, such as the emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF), for this compound are not readily found in published research. The heavy atom effect of the bromine substituents could potentially lead to a decrease in the fluorescence quantum yield due to enhanced intersystem crossing to the triplet state. Conversely, the electron-withdrawing nature of the fluorine atoms could influence the energy of the excited state and thus the emission wavelength.

Table 2: Anticipated Fluorescence Properties of this compound

Parameter Expected Range/Value Remarks
Emission Maximum (λem, nm) Data not available Likely to be in the blue or blue-green region.
Fluorescence Quantum Yield (ΦF) Data not available May be influenced by the heavy atom effect of bromine.

| Fluorescence Lifetime (τF, ns) | Data not available | Characterizes the decay of the excited state. |

Synchronous and 3D Fluorescence Spectra for Molecular Microenvironment

Synchronous fluorescence spectroscopy and three-dimensional (3D) fluorescence spectroscopy are powerful techniques for analyzing complex mixtures and studying the microenvironment of a fluorophore. By simultaneously scanning both the excitation and emission monochromators at a constant wavelength interval (Δλ), synchronous fluorescence spectra can provide more resolved spectral features and information about the polarity of the fluorophore's surroundings. 3D fluorescence spectra, which are contour maps of fluorescence intensity as a function of both excitation and emission wavelengths, offer a comprehensive fluorescence fingerprint of a compound.

There is no specific information available in the scientific literature regarding the application of synchronous or 3D fluorescence spectroscopy to study the molecular microenvironment of this compound. Such studies would be valuable in understanding its behavior in different solvent environments or within a polymer matrix.

Circular Dichroism for Conformational Studies

Circular dichroism (CD) spectroscopy is an essential tool for studying the stereochemistry and conformation of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, its derivatives could be, or it could be studied in a chiral environment. CD spectroscopy could be employed to investigate conformational changes or intermolecular interactions with chiral entities.

To date, there are no published reports on the use of circular dichroism for conformational studies of this compound. Investigations in this area could provide valuable information on the molecule's three-dimensional structure and its potential interactions in chiral systems.

Electrochemical and Electronic Property Characterization

Cyclic Voltammetry (CV) for Redox Potentials and Energy Level Determination

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of molecules, providing valuable insights into their electronic structure. Through CV, the oxidation and reduction potentials can be determined, which are then used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Determination of Highest Occupied Molecular Orbital (HOMO) Levels

The HOMO level is a crucial parameter, as it represents the energy required to remove an electron from the molecule (ionization potential) and is associated with its electron-donating ability. In cyclic voltammetry, the onset potential of the first oxidation peak is used to calculate the HOMO energy level. The general equation used is:

EHOMO = - (Eoxonset - E1/2(ferrocene) + 4.8) eV

where Eoxonset is the onset oxidation potential and E1/2(ferrocene) is the half-wave potential of the ferrocene/ferrocenium+ redox couple, which is used as an internal standard.

For carbazole (B46965) derivatives, HOMO energy levels typically range from -5.5 eV to -6.0 eV, depending on the nature and position of the substituents. For example, studies on various carbazole derivatives have reported HOMO levels of -5.58 eV, -5.71 eV, and -5.65 eV. The presence of electron-withdrawing groups, such as fluorine and bromine, is expected to lower the HOMO energy level, making the molecule more resistant to oxidation. This is a desirable trait for materials used in the hole-transporting layer of organic electronic devices, as it can lead to improved stability.

Determination of Lowest Unoccupied Molecular Orbital (LUMO) Levels

The LUMO level corresponds to the electron affinity of a molecule and indicates its ability to accept an electron. It is often estimated from the HOMO level and the optical band gap (Egopt), which is determined from the onset of the absorption band in the UV-Vis spectrum. The equation is as follows:

ELUMO = EHOMO + Egopt

Alternatively, if a reversible reduction peak is observed in the cyclic voltammogram, the LUMO level can be calculated directly from the onset reduction potential (Eredonset).

For substituted carbazoles, LUMO levels are influenced by the electronic nature of the substituents. Electron-withdrawing groups tend to lower the LUMO energy, enhancing the electron-accepting character of the molecule.

Electrochemical Band Gap Evaluation

The electrochemical band gap (Egel) is the difference between the HOMO and LUMO energy levels and can be estimated from the onset potentials of the first oxidation and reduction peaks in the cyclic voltammogram:

Egel = ELUMO - EHOMO ≈ |Eoxonset - Eredonset|

This value provides a measure of the energy required to create an electron-hole pair and is a key parameter in determining the electronic and optical properties of the material. A wider band gap is typically associated with materials that absorb and emit light in the UV or blue region of the spectrum, while a narrower band gap corresponds to absorption and emission at longer wavelengths.

Influence of Fluorine Substitution on Electronic Energy Levels

The substitution of hydrogen atoms with fluorine at the 3 and 6 positions of the carbazole core has a profound impact on the electronic energy levels. acs.org Fluorine is a highly electronegative atom, and its introduction generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels.

Specifically, the fluorination of the carbazole backbone can result in a deeper HOMO energy level compared to its non-fluorinated counterpart. acs.org This effect is attributed to the strong electron-withdrawing inductive effect of the fluorine atoms, which reduces the electron density on the carbazole ring system. A deeper HOMO level is advantageous for hole-transporting materials in perovskite solar cells, as it can lead to a better energy level alignment with the perovskite layer, facilitating efficient hole extraction and reducing charge recombination. acs.org

Pendant Group Effects on Electronic Properties

While the core structure of 2,7-Dibromo-3,6-difluoro-9H-carbazole dictates its fundamental electronic properties, the nature of the pendant group attached to the nitrogen atom (at the 9-position) can further tune these characteristics. Although specific studies on pendant group effects for this particular molecule are limited, general principles observed in other carbazole derivatives can be applied.

The group at the 9-position can influence the solubility, morphology, and electronic properties of the carbazole derivative. For instance, attaching bulky alkyl chains can improve solubility in organic solvents, which is crucial for solution-based processing of thin films for electronic devices.

From an electronic standpoint, the pendant group can influence the HOMO and LUMO levels. Aryl groups at the 9-position can lead to a shift in the HOMO level to lower energy. nankai.edu.cn The electronic coupling between the pendant group and the carbazole core can alter the extent of π-conjugation and charge distribution within the molecule, thereby affecting the energy levels and the electrochemical band gap. The choice of the pendant group is therefore a critical aspect of molecular design for tailoring the electronic properties of carbazole derivatives for specific applications.

Data Tables

Table 1: General Range of Electrochemical Properties for Substituted Carbazole Derivatives

PropertyTypical Value RangeMethod of Determination
Onset Oxidation Potential (Eoxonset)0.8 V to 1.3 V (vs. SCE)Cyclic Voltammetry
HOMO Energy Level-5.5 eV to -6.0 eVCyclic Voltammetry
LUMO Energy Level-2.0 eV to -3.0 eVCV and UV-Vis Spectroscopy
Electrochemical Band Gap (Egel)2.5 eV to 3.5 eVCyclic Voltammetry

Note: The values presented are general ranges for substituted carbazole derivatives and may not be specific to this compound due to a lack of available experimental data for this specific compound.

Thermal Analysis and Stability Studies

Thermogravimetric Analysis (TGA) for Decomposition Temperatures and Thermal Stability

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The key parameter obtained from TGA is the decomposition temperature (Td), often reported as the temperature at which a 5% weight loss occurs. This value indicates the onset of thermal degradation.

Specific TGA data, including the decomposition temperature for 2,7-Dibromo-3,6-difluoro-9H-carbazole, has not been found in the reviewed literature.

Table 1: Thermogravimetric Analysis (TGA) Data

Compound Name Decomposition Temperature (Td) at 5% Weight Loss

Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Glass Transition Temperature)

Differential Scanning Calorimetry (DSC) is used to investigate thermal transitions of a material, such as melting point (Tm) and glass transition temperature (Tg). The glass transition temperature is a crucial characteristic for amorphous materials, representing the temperature at which the material changes from a rigid, glassy state to a more rubbery, viscous state. This is particularly important for the morphological stability of thin films used in electronic devices.

Specific DSC data, including the glass transition temperature or melting point for this compound, is not available in the surveyed scientific reports.

Table 2: Differential Scanning Calorimetry (DSC) Data

Compound Name Glass Transition Temperature (Tg) Melting Point (Tm)

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties from the ground state electron density.

Prediction of Electronic Structures and Energy Levels (HOMO/LUMO)

DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in determining a molecule's electronic and optical properties. The HOMO level is associated with the electron-donating ability, while the LUMO level relates to the electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is a key parameter that influences the chemical reactivity, kinetic stability, and the electronic transitions of a molecule.

For carbazole-based compounds, DFT calculations, often using functionals like B3LYP, help in understanding how different substituents affect these energy levels. For instance, the introduction of electron-withdrawing groups like fluorine atoms is expected to lower both the HOMO and LUMO energy levels, which can enhance the stability of the molecule and alter its charge transport characteristics. Theoretical calculations on various carbazole (B46965) derivatives have shown good correlation with experimental values obtained from electrochemical measurements like cyclic voltammetry. researchgate.netnankai.edu.cn

Table 1: Representative Calculated Frontier Orbital Energies for Carbazole Derivatives

Compound/Moiety HOMO (eV) LUMO (eV) Method/Basis Set
Carbazole-based D-A-D compound 1 -5.20 -1.78 B3LYP/6-31G(d)
Carbazole-based D-A-D compound 2 -5.25 -2.75 B3LYP/6-31G(d)
Carbazole-based D-A-D compound 3 -5.30 -2.51 B3LYP/6-31G(d)
Carbazole-based D-A-D compound 4 -5.28 -2.77 B3LYP/6-31G(d)

Note: Data extracted from a study on donor-acceptor-donor (D-A-D) carbazole compounds to illustrate typical calculated values. nankai.edu.cn The specific values for 2,7-Dibromo-3,6-difluoro-9H-carbazole would require a dedicated computational study.

Molecular Modeling for Intermolecular Interactions

Molecular modeling, informed by DFT calculations, is crucial for studying the non-covalent interactions between molecules. These interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, govern the self-assembly of molecules in the solid state and influence material properties like charge mobility.

For halogenated carbazoles, intermolecular interactions are particularly significant. Studies on related compounds, such as 2,7-dibromo-9-octyl-9H-carbazole, have identified offset π-π stacking between carbazole units and short Br···Br contacts as key stabilizing forces in the crystal lattice. nih.gov Molecular modeling can predict the strength and geometry of these interactions, providing a bottom-up understanding of the material's bulk structure.

Computational Studies on Structure-Property Relationships

Computational studies are vital for establishing clear relationships between the molecular structure of a compound and its macroscopic properties. By systematically modifying the structure in silico—for example, by changing substituent positions or types—researchers can predict the impact on electronic, optical, and charge-transport properties.

Analysis of Molecular Packing and Conformations

The arrangement of molecules in the solid state, or molecular packing, is critical for the performance of organic electronic materials. Computational methods can be used to predict the most stable crystal structures and analyze the packing motifs. These analyses reveal key parameters like the distance between adjacent molecules and the degree of π-orbital overlap, which are directly related to charge transport efficiency.

For substituted carbazoles, the substituents can significantly influence the molecular packing. For example, alkyl chains attached to the nitrogen atom are known to affect solubility and control the packing arrangement, sometimes leading to layered structures. nih.gov In the case of 2,7-dibromo-9-octyl-9H-carbazole, crystallographic analysis shows that the carbazole units engage in offset π–π interactions with a centroid-to-centroid distance of 4.2822 (11) Å. nih.gov Similar computational analysis for this compound would predict its preferred conformation and how the planar carbazole cores arrange themselves, providing insight into potential charge transport pathways within a crystal. Studies on similar planar molecules like 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole have also highlighted the importance of π–π stacking interactions, with observed centroid–centroid distances around 3.559 (2) Å. nih.gov

Polymerization and Co Polymerization Applications in Organic Electronics

Homopolymerization of 2,7-Dibromo-3,6-difluoro-9H-carbazole Derivatives

While specific research detailing the homopolymerization of this compound is not extensively documented in the provided search results, the principles of poly(2,7-carbazole) synthesis can be applied. The homopolymerization of N-alkylated 2,7-dibromocarbazole derivatives via Yamamoto coupling has been shown to produce polymers with strong blue photoluminescence. For instance, Poly(N-(2-ethylhexyl)-2,7-carbazole) exhibits pure blue emission without the formation of undesirable lower-energy excimers, which can be a common issue in conjugated polymers.

The introduction of fluorine atoms at the 3 and 6 positions of the carbazole (B46965) ring is a known strategy to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer. This modification enhances the polymer's oxidative stability and can improve the open-circuit voltage (Voc) in photovoltaic devices. Homopolymers derived from 3,6-difluoro-2,7-dibromocarbazole would be expected to possess a deeper HOMO level compared to their non-fluorinated counterparts, making them potentially superior materials for certain electronic applications where air stability and high Voc are paramount. The polymerization would typically proceed via a Yamamoto coupling of the N-alkylated difluoro-dibromo-carbazole monomer.

Copolymerization with Electron-Accepting Moieties (e.g., Benzothiadiazole, Diketopyrrolopyrrole, Triazine)

The strategy of alternating electron-donating and electron-accepting units along a polymer backbone is a powerful method for tuning the polymer's band gap and absorption profile. The this compound unit acts as an electron-rich donor, which can be copolymerized with various electron-deficient (acceptor) monomers to create donor-acceptor (D-A) copolymers with tailored optoelectronic properties for applications like organic solar cells. rsc.org

Benzothiadiazole (BTZ): Copolymers incorporating 2,7-carbazole donors and benzothiadiazole acceptors have been synthesized and investigated for their potential in organic electronics. These D-A copolymers often exhibit broad absorption spectra that extend into the visible region, which is highly desirable for photovoltaic applications. The internal charge transfer between the donor and acceptor units narrows the band gap, allowing the polymer to harvest a larger portion of the solar spectrum. researchgate.net For instance, a copolymer of a 2,7-carbazole derivative and 4,7-di-2-thienyl-2,1,3-benzothiadiazole has demonstrated a power conversion efficiency of 3.6% in a bulk heterojunction solar cell. researchgate.netresearchgate.net The fluorination at the 3,6-positions of the carbazole unit in such copolymers would be expected to further lower the HOMO level, potentially leading to higher open-circuit voltages in solar cells. researchgate.net

Triazine: Triazine moieties can also be incorporated with poly(2,7-carbazole)s. In one study, poly(2,7-carbazole)s with a planar triazine unit attached at the N-position of the carbazole were synthesized. rsc.org The electronic interaction between the carbazole donor and the triazine acceptor was controlled by phenylene connectors. rsc.org These polymers exhibited interesting photophysical properties, including delayed fluorescence at room temperature and phosphorescence at low temperatures. rsc.org This demonstrates the potential for creating materials with unique light-emitting properties by combining carbazole and triazine units.

The table below summarizes the impact of copolymerizing carbazole units with different electron acceptors.

Electron AcceptorResulting Polymer PropertiesPotential Applications
BenzothiadiazoleBroadened absorption spectrum, narrowed band gap, good thermal stability.Organic Photovoltaics (OPVs)
TriazineDelayed fluorescence, phosphorescence, tunable electronic functions.Organic Light-Emitting Diodes (OLEDs) with unique emissive properties

Influence of Monomer Linkage (2,7- vs 3,6-positions) on Polymer Conjugation and Properties

The points of linkage on the carbazole monomer have a profound impact on the resulting polymer's structure and electronic properties. The two most common linkages are at the 2,7- and 3,6-positions.

Polymerization through the 3,6-positions results in a more linear and rigid polymer backbone. This linearity facilitates effective π-conjugation along the chain, which generally leads to a smaller band gap and red-shifted absorption compared to their 2,7-linked counterparts. researchgate.net This enhanced conjugation can be beneficial for applications requiring strong light absorption in the visible range.

In contrast, polymerization through the 2,7-positions introduces a kinked or bent structure to the polymer chain. This more contorted backbone can disrupt the π-conjugation to some extent, leading to a wider band gap and blue-shifted absorption. researchgate.net However, this structure can also enhance the solubility of the polymer and prevent excessive aggregation in the solid state, which is often beneficial for device performance and morphology control. For instance, poly(N-alkyl-2,7-carbazole)s are known to exhibit stable blue emission without the formation of aggregates that can lead to color impurities.

A comparative study of hole-transporting polymers based on 3,6-carbazole and 2,7-carbazole units for perovskite solar cells revealed that the 2,7-linked polymer exhibited a higher hole mobility. researchgate.net This was attributed to the different molecular geometry and packing in the solid state.

The following table highlights the key differences between 2,7- and 3,6-linked polycarbazoles.

Property2,7-Linkage3,6-Linkage
Polymer BackboneKinked/BentLinear/Rigid
π-ConjugationLess effectiveMore effective
Band GapWiderNarrower
Absorption SpectrumBlue-shiftedRed-shifted
SolubilityGenerally higherCan be lower

Role in Self-Assembled Monolayers (SAMs) for Interface Engineering

Derivatives of 2,7-dibromo-9H-carbazole are also utilized in the formation of self-assembled monolayers (SAMs) for interface engineering in organic and perovskite solar cells. SAMs are single layers of molecules that spontaneously assemble on a surface, and they can be used to modify the work function of electrodes, improve interfacial contact, and passivate defects. nih.govnih.gov

Carbazole-based molecules with anchoring groups like phosphonic acids have been successfully employed as hole-transporting SAMs. acs.org For example, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its brominated derivative, [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz), have been used as hole transport layers in perovskite solar cells, leading to enhanced efficiency and stability compared to traditional polymer-based hole transport layers. rsc.orgrug.nl

The use of these carbazole-based SAMs can lead to several benefits:

Improved Energy Level Alignment: SAMs can tune the work function of the underlying electrode (e.g., ITO) to better match the energy levels of the active layer, facilitating efficient charge extraction.

Defect Passivation: The molecules in the SAM can passivate surface defects on the electrode or the perovskite layer, reducing charge recombination and improving device performance. nih.gov

Enhanced Crystallinity of Active Layer: The surface energy modification by the SAM can promote better crystallization of the overlying perovskite film, leading to improved charge transport. nih.gov

In one study, a SAM based on a 3,6-dithiophene carbazole molecule was shown to effectively regulate the crystallization of the perovskite film and passivate defects, resulting in high-performance solar cells. nih.gov The introduction of bromine atoms onto the carbazole core, as in Br-2PACz, has been shown to yield record efficiencies in mixed tin/lead perovskite solar cells, highlighting the importance of molecular design in these interfacial layers. rsc.orgrug.nl

Strategic Importance and Future Research Directions

Exploration of New Functionalization Pathways and Synthetic Methodologies

The bromine atoms at the 2 and 7 positions of the 2,7-Dibromo-3,6-difluoro-9H-carbazole molecule are key to its versatility as a synthetic precursor. These sites are amenable to a variety of well-established and emerging cross-coupling reactions, allowing for the introduction of a diverse array of substituents and the construction of complex molecular architectures.

One of the most widely employed methods for functionalizing dihalo-carbazoles is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the carbazole (B46965) core and various aryl or heteroaryl boronic acids or esters. This pathway is instrumental in creating extended π-conjugated systems, which are fundamental for charge transport in organic semiconductors. For instance, coupling with electron-donating or electron-accepting aromatic moieties can be used to precisely tune the electronic properties of the resulting material.

Another powerful tool for the functionalization of this compound is the Buchwald-Hartwig amination . This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the attachment of various amine-containing groups. This is particularly significant in the development of hole-transporting materials, as the introduction of triarylamine units is a common strategy to enhance hole mobility and stability.

Beyond these conventional methods, future research is expected to explore more advanced and sustainable synthetic methodologies. This includes the investigation of C-H activation techniques, which could offer more direct and atom-economical routes to functionalization, reducing the need for pre-functionalized starting materials. Furthermore, the development of novel catalytic systems with higher efficiency and selectivity will continue to expand the synthetic possibilities for this versatile carbazole building block.

Functionalization PathwayDescriptionPotential Applications
Suzuki Cross-Coupling Palladium-catalyzed reaction forming C-C bonds with boronic acids/esters.Synthesis of conjugated polymers and small molecules for OLEDs and OPVs.
Buchwald-Hartwig Amination Palladium-catalyzed reaction forming C-N bonds with amines.Development of hole-transporting materials for perovskite solar cells and OLEDs.
Stille Coupling Palladium-catalyzed reaction forming C-C bonds with organotin compounds.Creation of complex conjugated systems with specific electronic properties.
Heck Coupling Palladium-catalyzed reaction forming C-C bonds with alkenes.Introduction of vinyl groups for polymerization or further functionalization.
Sonogashira Coupling Palladium/copper-catalyzed reaction forming C-C bonds with terminal alkynes.Synthesis of materials with extended linear conjugation for advanced electronics.

Advanced Material Design Through Rational Structure-Property Relationships

The design of advanced organic materials hinges on a deep understanding of the relationship between molecular structure and the resulting physical and electronic properties. The this compound scaffold provides an excellent platform for systematically investigating these relationships, enabling the rational design of materials with optimized performance for specific applications.

The introduction of fluorine atoms at the 3 and 6 positions has a profound impact on the electronic properties of the carbazole core. Fluorine is a highly electronegative atom, and its presence lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be advantageous in tuning the energy level alignment in multilayer electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), to improve charge injection and reduce energy barriers.

By strategically choosing the substituents to be introduced at the 2 and 7 positions, researchers can further modulate the optoelectronic properties. For example, attaching electron-donating groups can raise the HOMO level, leading to a smaller bandgap and a red-shift in the absorption and emission spectra. Conversely, the introduction of electron-accepting groups can lower the LUMO level, which is beneficial for electron-transporting materials.

The interplay between the inductive effects of the fluorine atoms and the electronic nature of the substituents at the 2 and 7 positions allows for fine-tuning of the material's properties. This rational design approach can lead to the development of materials with:

Improved Charge Carrier Mobility: By creating well-defined, extended conjugated systems with appropriate intermolecular packing.

Enhanced Thermal and Morphological Stability: Through the design of rigid and sterically hindered molecules that resist crystallization and degradation at elevated temperatures.

Tailored Photophysical Properties: Including high photoluminescence quantum yields, specific emission colors, and efficient energy transfer characteristics.

Computational modeling, such as Density Functional Theory (DFT), plays a crucial role in predicting the electronic structure and properties of new materials based on the this compound core, guiding synthetic efforts towards the most promising candidates.

Development of Novel Carbazole-Based Architectures for Emerging Technologies

The unique properties of materials derived from this compound make them highly promising for a variety of emerging technologies. The ability to create novel molecular architectures with precisely controlled electronic and physical properties opens up new avenues for innovation.

In the field of organic light-emitting diodes (OLEDs) , derivatives of this fluorinated carbazole can be developed as highly efficient host materials for phosphorescent emitters or as stable blue-light emitting materials. The deep HOMO level imparted by the fluorine atoms can lead to better charge balance within the device, improving efficiency and operational lifetime.

For organic photovoltaics (OPVs) and perovskite solar cells (PSCs) , materials based on this building block can function as efficient hole-transporting layers (HTLs). The tunable energy levels allow for optimal alignment with the active layer, facilitating efficient hole extraction and transport while blocking electrons. The enhanced stability of fluorinated compounds can also contribute to the long-term durability of these solar cell technologies.

Furthermore, the development of novel carbazole-based architectures extends to other cutting-edge applications:

Organic Field-Effect Transistors (OFETs): The rigid and planar nature of the carbazole core, combined with the potential for creating highly ordered thin films, makes these materials suitable for use as the active semiconductor layer in OFETs.

Sensors: The fluorescent properties of carbazole derivatives can be harnessed for the development of highly sensitive and selective chemical sensors, where the fluorescence is quenched or enhanced upon interaction with specific analytes.

Non-linear Optical (NLO) Materials: The ability to create donor-acceptor type molecules with large dipole moments makes these carbazole derivatives interesting candidates for applications in NLO, which have potential uses in telecommunications and optical computing.

The continued exploration of new synthetic routes and a deeper understanding of the structure-property relationships will undoubtedly lead to the discovery of novel carbazole-based architectures that will drive progress in these and other emerging technologies.

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